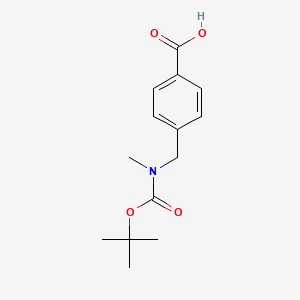

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is a compound used in various chemical syntheses. It is the tert-butoxycarbonyl (Boc) protected form of 4-(aminomethyl)benzoic acid. This compound is often employed as a reagent in the synthesis of indoleamide derivatives and aminopyridine-derived amides .

Méthodes De Préparation

The synthesis of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid typically involves the protection of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as potassium carbonate under cooling conditions . Industrial production methods may involve similar protection strategies but on a larger scale, ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.

Applications De Recherche Scientifique

Organic Synthesis

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid serves as a crucial building block in organic chemistry. Its structure allows for selective reactions due to the presence of the tert-butoxycarbonyl protecting group, which can be easily removed under acidic conditions. This feature is particularly valuable for synthesizing more complex molecules while minimizing side reactions.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing drug candidates. Its ability to undergo various chemical transformations makes it a valuable precursor in developing therapeutics.

Biochemical Applications

In biochemistry, this compound is used to study enzyme-substrate interactions and protein modifications. The tert-butoxycarbonyl group allows researchers to selectively modify amino acids within peptides or proteins without affecting other functional groups.

Synthesis and Evaluation

Research has demonstrated that the tert-butoxycarbonyl protecting group facilitates selective reactions essential in medicinal chemistry, allowing for the development of compounds with reduced side effects and enhanced therapeutic efficacy.

Comparative Studies

Comparative studies have shown that derivatives of this compound exhibit promising results in modulating biological pathways. For example, certain derivatives have been tested for their effects on photosynthetic electron transport in plants, indicating potential agricultural applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; selective reactions due to protecting group |

| Pharmaceutical Research | Intermediate for drug synthesis; potential enzyme inhibitors or receptor modulators |

| Biochemical Studies | Study of enzyme-substrate interactions; selective modifications of peptides/proteins |

| Comparative Studies | Investigation of biological activity and effects on metabolic pathways |

Mécanisme D'action

The mechanism of action of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid involves its role as a protecting group in chemical syntheses. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group can be removed under acidic conditions to yield the free amine .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid include:

4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: This compound is also Boc-protected and used in similar synthetic applications.

4-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbenzoic acid: Another Boc-protected derivative used in chemical syntheses.

4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: A related compound with a similar Boc protection used in different synthetic routes.

These compounds share the Boc protection strategy, which highlights their utility in protecting amine groups during complex chemical syntheses.

Activité Biologique

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid, often abbreviated as Boc-MAMB, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Composition

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- IUPAC Name : 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

- CAS Number : 210963-04-5

The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its stability during synthetic processes. The Boc group protects the amine from unwanted reactions, making it a valuable intermediate in organic synthesis .

Biochemical Interactions

This compound is primarily used as an intermediate in the synthesis of various biologically active compounds. It has been shown to interact with several enzymes and proteins involved in metabolic pathways.

Enzyme Interaction

Research indicates that Boc-MAMB can modulate enzyme activities, particularly those involved in inflammatory responses. For instance, derivatives of this compound have been synthesized as EP2 antagonists, which selectively inhibit prostaglandin E2 signaling pathways critical for inflammation and pain .

Cellular Effects

The biological activity of Boc-MAMB extends to its effects on cellular processes:

- Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell proliferation and apoptosis. Its derivatives have been studied for their potential to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic genes .

- Gene Expression : Studies have demonstrated that Boc-MAMB can alter gene expression profiles related to metabolic disorders and cancer progression. This modulation is primarily through its interaction with transcription factors and other regulatory proteins .

Case Studies

Several studies have highlighted the therapeutic potential of compounds derived from this compound:

- Cancer Research : In a study focusing on acute myeloid leukemia (AML), derivatives of Boc-MAMB were shown to enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms . The combination treatment led to significant improvements in patient outcomes.

- Diabetes Modulation : Another study explored the effects of Boc-MAMB derivatives on glucose metabolism. These compounds demonstrated potential in modulating insulin signaling pathways, indicating their usefulness in diabetes management .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Boc-MAMB | EP2 antagonist; modulates apoptosis | Cancer therapy; anti-inflammatory |

| MAMB | Similar activity; less selective | General anti-inflammatory |

| Other Derivatives | Varying degrees of enzyme inhibition | Diabetes management; cancer therapy |

Propriétés

IUPAC Name |

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUNNWVQIDCEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625693 |

Source

|

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-04-5 |

Source

|

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.